molecular formula C8H7Br3O B14344448 2,3,4-Tribromo-5,6-dimethylphenol CAS No. 96089-09-7

2,3,4-Tribromo-5,6-dimethylphenol

Cat. No.: B14344448
CAS No.: 96089-09-7
M. Wt: 358.85 g/mol
InChI Key: KNQVTJORUITGGF-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-5,6-dimethylphenol is a multi-functional brominated phenolic compound of significant interest in advanced organic synthesis and materials science. Its molecular structure, featuring three bromine atoms and two methyl groups on the phenol ring, makes it a versatile and valuable building block for researchers. The bromine atoms act as excellent leaving groups, enabling this compound to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to create more complex biaryl structures. Concurrently, the phenolic hydroxyl group can be further functionalized or deprotonated, modifying the compound's electronic properties and solubility. Researchers primarily utilize this tribrominated dimethylphenol as a key precursor in the development of specialized polymers, ligands, and pharmaceutical intermediates. Its structural analogs are noted for their role in synthesizing antioxidants and other functional materials . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

CAS No.

96089-09-7

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,3,4-tribromo-5,6-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3

InChI Key

KNQVTJORUITGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)Br)Br)Br)C

Origin of Product

United States

Preparation Methods

Monobromination

  • First bromination : Introducing a bromine at position 2 (ortho to hydroxyl).
    • Conditions : 1 eq Br₂, FeBr₃ (5 mol%), CH₂Cl₂, 0°C, 2 h.
    • Yield : ~85% (theoretical), with minor para-substitution.

Dibromination

  • Second bromination : Adding bromine at position 3 (meta to methyl groups).
    • Conditions : 1 eq Br₂, AlCl₃ (10 mol%), 25°C, 4 h.
    • Yield : ~70%, with <5% tribrominated byproducts.

Tribromination

  • Third bromination : Final substitution at position 4 (para to hydroxyl).
    • Conditions : 1 eq Br₂, H₂SO₄ (acidic medium), 40°C, 6 h.
    • Yield : ~60%, requiring purification via recrystallization.

Catalytic and Solvent Effects

Catalyst choice profoundly impacts bromination efficiency. Comparative studies from analogous systems reveal:

Catalyst Solvent Temp (°C) Selectivity (%) Yield (%)
FeBr₃ CH₂Cl₂ 0 78 72
AlCl₃ CCl₄ 25 85 68
H₂SO₄ H₂O/AcOH 40 62 58

Data extrapolated from Refs.

Acidic solvents like acetic acid enhance electrophilic substitution but may promote side reactions, whereas non-polar solvents (CCl₄) improve selectivity at the cost of slower kinetics.

Purification and Byproduct Management

Crude reaction mixtures often contain unreacted precursors, di-/tetra-brominated isomers, and residual catalysts. Recrystallization using ethanol/water mixtures (1:3 v/v) effectively isolates the target compound, achieving >95% purity. Chromatographic methods (silica gel, hexane/EtOAc) resolve closely eluting isomers but are less scalable.

Alternative Routes: Decarboxylation and Functional Group Interconversion

Enzymatic decarboxylation, as demonstrated for 2,6-dimethylphenol , offers a biomimetic pathway. Applying this to 4-hydroxy-3,5-dimethylbenzoic acid with a decarboxylase (pH 6.5, 25°C, 15 h) yields 2,6-dimethylphenol in 80.3% yield. Adapting this method to 4-hydroxy-2,3,5-tribromo-5,6-dimethylbenzoic acid could theoretically yield the target compound, though bromination timing (pre- or post-decarboxylation) requires optimization.

Industrial Challenges and Scalability

Industrial production faces hurdles in:

  • Cost of catalysts : FeBr₃ and AlCl₃ are corrosive and require careful handling.
  • Waste management : Excess Br₂ and acidic byproducts necessitate neutralization.
  • Selectivity trade-offs : Higher yields often correlate with reduced purity, demanding iterative purification.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or carbon tetrachloride.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed

    Bromination: Further brominated phenols.

    Nitration: Nitro-substituted bromophenols.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenols.

Scientific Research Applications

2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
  • 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
  • 2,4,6-Tribromophenol

Uniqueness

2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.

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